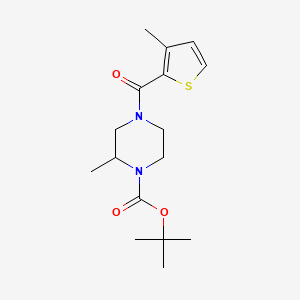

Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate

Description

Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-11-6-9-22-13(11)14(19)17-7-8-18(12(2)10-17)15(20)21-16(3,4)5/h6,9,12H,7-8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGFUUMSRPGNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=C(C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine core. One common synthetic route includes the reaction of 2-methylpiperazine with 3-methylthiophene-2-carbonyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism by which tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate: is structurally similar to other piperazine derivatives, such as piperazine-1-carboxylic acid tert-butyl ester and 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine .

Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern and the presence of the tert-butyl group, which enhances its stability and reactivity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate (CAS No. 1353953-89-5) is a compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 324.44 g/mol. It contains a piperazine ring, a tert-butyl group, and a 3-methylthiophene-2-carbonyl moiety, which may enhance its biological activity compared to simpler analogs .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, which can vary based on available reagents and desired yields. The synthetic pathways are crucial for modifying the compound to enhance its biological activity or to create derivatives with tailored properties.

Biological Activity

This compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Potential : Research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. The presence of the thiophene moiety is often associated with enhanced anticancer activity.

- Neuroprotective Effects : Some derivatives of piperazine compounds have demonstrated neuroprotective effects, which could be attributed to their ability to modulate neurotransmitter systems.

Study 1: Antimicrobial Properties

In a study examining various piperazine derivatives, this compound was tested against several bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A comparative study evaluated the cytotoxic effects of several thiophene-containing compounds on human cancer cell lines. This compound exhibited a dose-dependent inhibition of cell growth, particularly in breast cancer cells, indicating its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C16H24N2O3S | Piperazine core, thiophene derivative |

| N-Methylpiperazine | C5H12N2 | Lacks thiophene moiety; simpler structure |

| Piperazine | C4H10N2 | Basic piperazine structure; no carbonyl or thiophene substitutions |

| Tert-butyl 4-(3-thienyl)piperidine | C12H15N | Contains a thiophene ring but differs in substitution pattern |

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via sequential functionalization of the piperazine core. A common approach involves:

Core Preparation : React tert-butyl 2-methylpiperazine-1-carboxylate with 3-methylthiophene-2-carbonyl chloride under reflux in anhydrous toluene or THF, using a base like triethylamine to neutralize HCl .

Purification : Crude product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1 v/v) to isolate the target compound, with yields averaging 60–70% .

Key Considerations : Moisture-sensitive reagents require inert conditions (N₂/Ar atmosphere). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core characterization methods include:

- ¹H/¹³C NMR : Confirm regioselective acylation by observing downfield shifts for the piperazine N–H (δ 3.4–3.6 ppm) and thiophene carbonyl (δ 165–170 ppm) .

- LCMS : Verify molecular ion peaks ([M+H]⁺) matching the theoretical mass (e.g., m/z 365.2 for C₁₈H₂₅N₂O₃S) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and tertiary amine bands (C–N at ~1250 cm⁻¹) .

Advanced: How can conflicting NMR data from different synthesis batches be resolved?

Methodological Answer:

Data discrepancies (e.g., shifted piperazine protons) often arise from:

Tautomerism : Check for equilibrium between keto-enol forms of the thiophene carbonyl group using variable-temperature NMR .

Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., unreacted starting material or hydrolyzed tert-butyl groups) .

Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, resolving ambiguity in proton assignments .

Advanced: What strategies optimize yield in large-scale syntheses of this compound?

Methodological Answer:

Yield optimization involves:

DOE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and stoichiometry (1.1–1.5 eq acyl chloride) to identify ideal conditions .

Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time by 30% .

Workflow Refinement : Replace column chromatography with recrystallization (solvent: ethanol/water) for faster purification .

Advanced: How can this compound be functionalized for SAR studies in drug discovery?

Methodological Answer:

Key derivatization approaches include:

Suzuki Coupling : Introduce aryl/heteroaryl groups at the thiophene ring using Pd(PPh₃)₄ catalyst and boronic acids .

Reductive Amination : Modify the piperazine nitrogen with alkyl/aryl aldehydes using NaBH₃CN .

Protection/Deprotection : Remove the tert-butyl group with TFA to expose the piperazine for further substitution .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- GHS Hazards : Classified as Acute Toxicity Category 4 (H302). Use PPE (gloves, lab coat) and work in a fume hood .

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What role does this compound play in kinase inhibitor development?

Methodological Answer:

The piperazine-thiophene scaffold mimics ATP-binding motifs in kinases. Methodological applications:

Inhibition Assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization .

Co-crystallization : Soak crystals of target kinases with the compound to resolve binding modes via SC-XRD .

SAR Profiling : Compare IC₅₀ values of derivatives to map critical substituents (e.g., methyl groups on thiophene enhance selectivity) .

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to assess nucleophilic sites (e.g., piperazine N–H) and reaction barriers .

- MD Simulations : Simulate binding to biological targets (e.g., receptors) using GROMACS, focusing on hydrogen-bond interactions .

- Docking Studies : Use AutoDock Vina to predict binding affinities for kinase domains, guiding synthetic modifications .

Advanced: What crystallographic data validate the compound’s conformation?

Methodological Answer:

SC-XRD reveals:

- Bond Angles/Lengths : Piperazine ring adopts a chair conformation; C=O bond length ~1.21 Å confirms conjugation .

- Intermolecular Interactions : Hydrogen bonds between thiophene carbonyl and adjacent NH groups stabilize the lattice .

- Packing Diagrams : Monoclinic P2₁/n space group with Z = 4, validated via R-factor analysis (R < 0.05) .

Advanced: How are fluorinated analogs of this compound synthesized and characterized?

Methodological Answer:

Fluorinated derivatives (e.g., CF₃-substituted thiophene) are prepared via:

Electrophilic Fluorination : Use Selectfluor® in acetonitrile at 60°C .

¹⁹F NMR : Monitor fluorination efficiency (δ −60 to −70 ppm for CF₃ groups) .

Bioactivity Correlation : Compare logP and metabolic stability (microsomal assays) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.